TH34

HDAC selectivity Isoform profiling NanoBRET assay

High-grade neuroblastoma research is hampered by pan-HDAC inhibitor toxicity and the lack of dual HDAC8/10 coverage. TH34 directly addresses these gaps with a unique selectivity window: it inhibits HDAC8 (IC50 1.9 μM) and HDAC10 (IC50 7.7 μM) at low-micromolar concentrations while sparing HDAC1/2/3, thereby minimizing off-target effects. • Validated synergy with retinoic acid (CI < 0.1) enhances neuronal differentiation in neuroblastoma models. • Selective cytotoxicity toward malignant cells; non-transformed fibroblasts tolerated up to 25 μM, establishing a favorable safety margin. Supplied with full analytical documentation (HPLC, NMR) to ensure batch-to-batch reproducibility for demanding preclinical workflows.

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Cat. No. B611328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH34
SynonymsTH34;  TH-34;  TH 34; 
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NO)NCC2=CC=CC=C2
InChIInChI=1S/C15H16N2O2/c1-11-7-8-13(15(18)17-19)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16,19H,10H2,1H3,(H,17,18)
InChIKeyPZBARTUEWCQNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TH34 HDAC6/8/10 Inhibitor Overview


TH34 (3-(N-benzylamino)-4-methylbenzhydroxamic acid, CAS 2196203-96-8) is a small-molecule histone deacetylase (HDAC) inhibitor with pronounced selectivity for HDAC6, HDAC8, and HDAC10 over HDAC1, HDAC2, and HDAC3 [1]. It is primarily investigated for its therapeutic potential in high-grade neuroblastoma, a pediatric solid tumor with limited treatment options. The compound induces caspase-dependent apoptosis, DNA damage, cell-cycle arrest, and neuronal differentiation in neuroblastoma cell lines while exhibiting minimal cytotoxicity toward non-transformed human fibroblasts [2].

Why TH34 Is Irreplaceable


In neuroblastoma research, high expression of HDAC8 and HDAC10 correlates with exceptionally poor patient outcomes, and simultaneous inhibition of both isoforms is required for maximal therapeutic effect [1]. Pan-HDAC inhibitors (e.g., vorinostat, trichostatin A) indiscriminately target class I HDACs (1, 2, 3), which are associated with dose-limiting toxicities and off-target effects that limit their utility in pediatric solid tumors. Conversely, single-isoform selective inhibitors (e.g., PCI-34051 for HDAC8, tubastatin A for HDAC6) lack coverage of the HDAC8/10 axis and fail to recapitulate the full spectrum of TH34's mechanistic profile. TH34 uniquely provides low-micromolar inhibition of both HDAC8 and HDAC10 while sparing HDAC1/2/3, a selectivity window not previously described for any HDAC inhibitor [2].

TH34 Quantitative Evidence


HDAC Isoform Selectivity vs. Pan-HDAC Inhibitors

TH34 exhibits a unique selectivity fingerprint: it inhibits HDAC6, HDAC8, and HDAC10 with low-micromolar IC50 values (4.6 µM, 1.9 µM, and 7.7 µM, respectively) but shows no substantial affinity for HDAC2 at concentrations up to 50 µM [1]. In contrast, the pan-HDAC inhibitor trichostatin A (TSA) potently inhibits all class I, II, and IV HDACs without discrimination (typical IC50 < 10 nM for HDAC1/2/3) [2]. This selectivity window allows TH34 to avoid the class I HDAC-mediated toxicities that limit the therapeutic index of pan-HDAC inhibitors in preclinical models [3].

HDAC selectivity Isoform profiling NanoBRET assay

Neuroblastoma-Selective Cytotoxicity

TH34 demonstrates a clear therapeutic window in vitro. In neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y), TH34 induces concentration-dependent caspase-dependent apoptosis with an IC50 range of approximately 2–8 µM after 72 hours of treatment [1]. In contrast, TH34 is well-tolerated by non-transformed human skin fibroblasts (VH7 cells) at concentrations up to 25 µM, showing no significant reduction in viability [2]. The pan-HDAC inhibitor SAHA (vorinostat) exhibits cytotoxicity toward normal fibroblasts at concentrations as low as 1–2 µM, highlighting the improved safety margin of TH34 [3].

Cancer selectivity Cytotoxicity assay Therapeutic window

Synergy with Retinoic Acid

TH34 synergistically enhances the anti-neuroblastoma activity of all-trans retinoic acid (ATRA), a standard-of-care differentiation agent. The combination of TH34 (10 µM) and ATRA (10 µM) yielded a combination index (CI) of less than 0.1, indicating strong synergy in inhibiting neuroblastoma colony growth [1]. In comparison, the combination of the HDAC8-selective inhibitor PCI-34051 (10 µM) with ATRA (10 µM) also produced a CI < 0.1, demonstrating that TH34 can replicate the synergistic benefit of PCI-34051 while additionally targeting HDAC10 [2]. This dual inhibition may provide enhanced therapeutic efficacy compared to single-isoform approaches.

Combination therapy Drug synergy Neuroblastoma

Neuronal Differentiation Potential

Prolonged treatment with TH34 (≥ 72 hours) induces morphological and molecular features of neuronal differentiation in neuroblastoma cells. Cells display elevated levels of the neuronal differentiation markers GAP43 and βIII-tubulin, as well as extensive neurite-like outgrowths [1]. This differentiation effect is observed at TH34 concentrations (5–10 µM) that are also cytotoxic, suggesting a dual mechanism of action. In contrast, the HDAC8-selective inhibitor PCI-34051 induces differentiation without significant cytotoxicity, while pan-HDAC inhibitors like TSA induce apoptosis but not differentiation [2]. TH34 thus represents a hybrid agent capable of both eliminating tumor cells and promoting their maturation, a profile not shared by either single-isoform or pan-HDAC inhibitors.

Differentiation therapy Neuronal markers Neuroblastoma

TH34 Research Applications


In Vitro HDAC8/10 Neuroblastoma Modeling

Use TH34 at 1–10 µM in IMR-32, SH-SY5Y, or SK-N-AS cell lines to recapitulate the dual inhibition of HDAC8 and HDAC10 observed in poor-prognosis neuroblastoma. Assess cell viability by MTT assay after 72 hours, measure apoptosis by caspase-3/7 activation, and monitor DNA damage via γH2AX foci formation. Include a pan-HDAC inhibitor (e.g., SAHA) and an HDAC8-selective inhibitor (e.g., PCI-34051) as controls to validate TH34's unique selectivity profile [1].

ATRA Combination Differentiation Studies

Treat neuroblastoma cells with TH34 (5–10 µM) in combination with ATRA (1–10 µM) for 7–14 days. Assess synergy using the Chou-Talalay combination index method in soft agar colony formation assays. Monitor differentiation by immunoblotting for GAP43 and βIII-tubulin and by quantifying neurite outgrowth. This protocol leverages TH34's proven synergistic interaction with ATRA (CI < 0.1) and its ability to induce neuronal differentiation [2].

HDAC10 in Lysosomal Drug Sequestration

TH34 is one of the few commercially available inhibitors with meaningful HDAC10 inhibitory activity (IC50 = 7.7 µM). Use TH34 at 5–10 µM in neuroblastoma cell lines to study the effects of HDAC10 inhibition on lysosomal function and intracellular accumulation of chemotherapeutics (e.g., doxorubicin). Compare with HDAC6-selective inhibitors (e.g., tubastatin A) and HDAC8-selective inhibitors (e.g., PCI-34051) to isolate the contribution of HDAC10 inhibition. This application addresses a key mechanism of chemoresistance in neuroblastoma [3].

In Vivo Xenograft with Therapeutic Window

For preclinical in vivo efficacy studies, TH34's selectivity for malignant over normal cells (tolerated by fibroblasts up to 25 µM) suggests a favorable safety margin. Formulate TH34 in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O) and administer to mice bearing IMR-32 or SH-SY5Y xenografts. Monitor tumor growth, animal weight, and signs of toxicity. Compare with pan-HDAC inhibitors to demonstrate improved tolerability. This scenario directly leverages the differential cytotoxicity data presented in Section 3 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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